molecular formula C8H12BrNO2 B13180063 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol

3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol

Cat. No.: B13180063
M. Wt: 234.09 g/mol
InChI Key: QACYVRXAKCEQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H10BrNO2 This compound is characterized by the presence of an amino group, a brominated furan ring, and a hydroxyl group attached to a methylated propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of furan followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification technologies. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The brominated furan ring can be reduced to a non-brominated furan.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-one.

    Reduction: Formation of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol.

    Substitution: Formation of 3-Amino-1-(5-substituted-furan-2-yl)-2-methylpropan-1-ol.

Scientific Research Applications

3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
  • 3-Amino-1-(5-chlorofuran-2-yl)-2-methylpropan-1-ol
  • 3-Amino-1-(5-iodofuran-2-yl)-2-methylpropan-1-ol

Uniqueness

3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and non-halogenated analogs. The bromine atom can enhance the compound’s ability to participate in substitution reactions and affect its biological activity.

Properties

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

3-amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H12BrNO2/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3

InChI Key

QACYVRXAKCEQRM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=C(O1)Br)O

Origin of Product

United States

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